

# Cyclopropanone Oxime: A Versatile Three-Carbon Synthon for Synthesis

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## Compound of Interest

Compound Name: Cyclopropanone oxime

Cat. No.: B14282919

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Application Note AP-CHEM-2025-04

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## Introduction

**Cyclopropanone oxime**, a strained three-membered ring containing an oxime functionality, is a valuable and versatile three-carbon building block in organic synthesis. Due to the inherent ring strain of the cyclopropane ring, this molecule readily undergoes ring-opening reactions, providing access to a variety of functionalized three-carbon synthons. This application note provides detailed protocols for the preparation of **cyclopropanone oxime** from a stable precursor and highlights its applications in the synthesis of valuable organic molecules, including  $\beta$ -lactams.

Cyclopropanones themselves are highly unstable and prone to polymerization. Therefore, their synthetic applications are often realized through the use of more stable precursors, known as cyclopropanone equivalents.<sup>[1][2]</sup> A widely used and accessible precursor is cyclopropanone ethyl hemiacetal.<sup>[3][4]</sup> This stable compound can be conveniently prepared and stored, and it serves as a reliable source of cyclopropanone for in situ reactions.<sup>[4]</sup>

The conversion of cyclopropanone, generated in situ from its hemiacetal, to **cyclopropanone oxime** introduces a versatile nitrogen-containing functional group. The resulting oxime can participate in a range of transformations, including rearrangements and cycloadditions, making it a powerful tool for the construction of complex molecular architectures.<sup>[5]</sup>

# Synthesis of Cyclopropanone Oxime

The synthesis of **cyclopropanone oxime** is achieved in a two-step process starting from the readily available cyclopropanone ethyl hemiacetal.

## Step 1: Synthesis of Cyclopropanone Ethyl Hemiacetal

A robust and well-established procedure for the synthesis of cyclopropanone ethyl hemiacetal involves the sodium-mediated ring closure of ethyl 3-chloropropanoate.<sup>[4]</sup>

### Experimental Protocol:

- Materials:
  - Sodium metal
  - Toluene, anhydrous
  - Diethyl ether, anhydrous
  - Chlorotrimethylsilane
  - Ethyl 3-chloropropanoate
  - Methanol
- Procedure:
  - In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add sodium metal to anhydrous toluene.
  - Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
  - Cool the mixture to room temperature, remove the toluene, and wash the sodium sand with anhydrous diethyl ether.
  - Suspend the sodium sand in fresh anhydrous diethyl ether and add chlorotrimethylsilane.

- To this suspension, add ethyl 3-chloropropanoate dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, heat the reaction mixture at reflux for 30 minutes.
- Cool the mixture and filter it under a nitrogen atmosphere.
- The resulting filtrate contains 1-ethoxy-1-(trimethylsilyloxy)cyclopropane. This intermediate is then treated with methanol to yield cyclopropanone ethyl hemiacetal.[3]
- Purify the product by distillation under reduced pressure.

#### Step 2: Synthesis of **Cyclopropanone Oxime** from Cyclopropanone Ethyl Hemiacetal

The conversion of cyclopropanone ethyl hemiacetal to **cyclopropanone oxime** is achieved through a standard oximation reaction with hydroxylamine hydrochloride.[6] The hemiacetal is believed to be in equilibrium with the free cyclopropanone, which then reacts with hydroxylamine.

#### Experimental Protocol:

- Materials:
  - Cyclopropanone ethyl hemiacetal
  - Hydroxylamine hydrochloride
  - Sodium carbonate
  - Water
  - Diethyl ether
- Procedure:
  - In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.
  - Add a solution of cyclopropanone ethyl hemiacetal in diethyl ether to the aqueous solution.

- With stirring, add a solution of sodium carbonate in water portion-wise, maintaining the temperature below 25 °C.
- Continue stirring at room temperature for 1-2 hours.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford **cyclopropanone oxime**.

## Applications of Cyclopropanone Oxime as a Three-Carbon Building Block

The synthetic utility of **cyclopropanone oxime** lies in its ability to undergo ring-opening and rearrangement reactions, providing access to functionalized three-carbon chains. A significant application is in the synthesis of  $\beta$ -lactams, which are core structures in many antibiotic drugs.

### Synthesis of $\beta$ -Lactams

The reaction of cyclopropanone equivalents with hydroxylamines can lead to the formation of  $\beta$ -lactams through a formal [3+1] cycloaddition.<sup>[7][5]</sup> This transformation is believed to proceed via a ring-expansion mechanism.

Experimental Protocol for the Synthesis of a  $\beta$ -Lactam from a Cyclopropanone Equivalent:

This protocol is adapted from the reaction of a 1-sulfonylcyclopropanol, another cyclopropanone equivalent, with a hydroxylamine.<sup>[7]</sup>

- Materials:
  - **Cyclopropanone oxime** (or a suitable precursor that generates it in situ)
  - A Lewis acid (e.g., a scandium(III) triflate)
  - A suitable solvent (e.g., 1,2-dichloroethane)
- General Procedure:

- To a solution of the cyclopropanone precursor in the chosen solvent, add the hydroxylamine derivative.
- Add the Lewis acid catalyst.
- Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or LC-MS.
- Upon completion, quench the reaction and perform a standard aqueous work-up.
- Purify the resulting  $\beta$ -lactam by column chromatography.

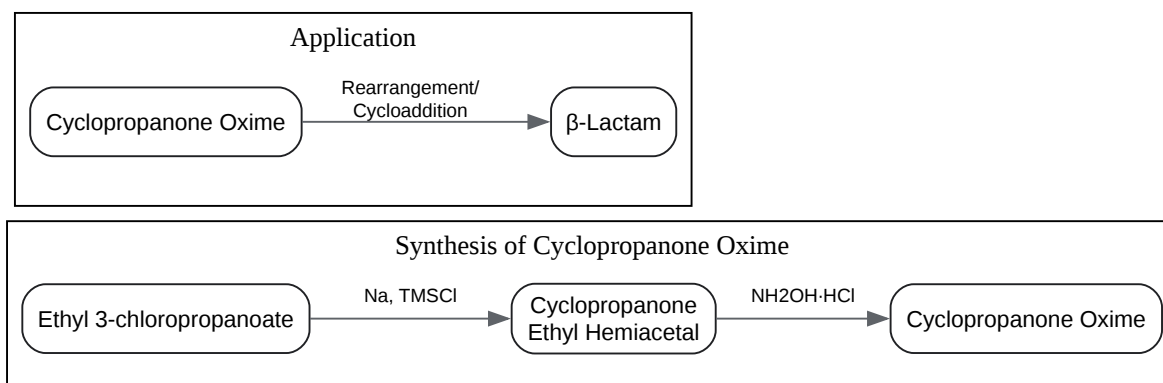
Table 1: Representative Yields for the Synthesis of  $\beta$ -Lactams from Cyclopropanone Equivalents

Cyclopropanone Equivalent	Hydroxylamine	Product	Yield (%)	Reference
1-Sulfonylcyclopropanol	O-Benzylhydroxylamine	1-Benzyl-4-phenylazetidin-2-one	85	[7]
1-Sulfonylcyclopropanol	Hydroxylamine	4-Phenylazetidin-2-one	78	[7]

Note: These yields are for a related system and are provided for illustrative purposes. Optimization would be required for reactions starting directly from **cyclopropanone oxime**.

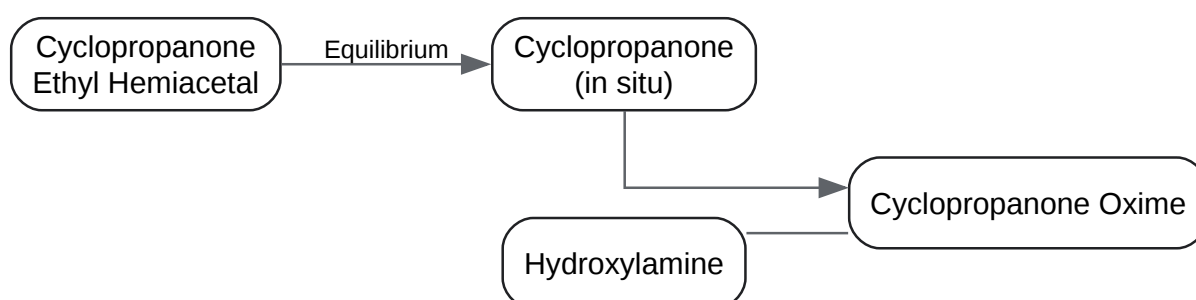
## Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this application note.



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Caption: Synthetic route to **cyclopropanone oxime** and its application.



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Caption: Formation of **cyclopropanone oxime** from its hemiacetal precursor.

## Conclusion

**Cyclopropanone oxime**, readily prepared from its stable ethyl hemiacetal precursor, serves as a versatile three-carbon building block in organic synthesis. Its strained ring system facilitates ring-opening and rearrangement reactions, providing efficient pathways to valuable nitrogen-containing molecules such as β-lactams. The protocols and applications outlined in this note demonstrate the synthetic potential of this reactive intermediate for researchers in drug discovery and synthetic methodology development.

## Spectroscopic Data

While specific spectroscopic data for **cyclopropanone oxime** is not widely available in the literature, the following are expected characteristic signals based on related structures like cyclopentanone oxime.<sup>[8][9]</sup>

Table 2: Expected Spectroscopic Data for **Cyclopropanone Oxime**

Technique	Expected Chemical Shifts / Signals
<sup>1</sup> H NMR	Signals for the cyclopropyl protons (CH <sub>2</sub> ) would be expected in the upfield region, likely between δ 0.5-2.0 ppm. The oxime proton (N-OH) would appear as a broad singlet further downfield.
<sup>13</sup> C NMR	The cyclopropyl carbons (CH <sub>2</sub> ) would resonate at high field. The sp <sup>2</sup> -hybridized carbon of the C=N bond would appear significantly downfield, potentially in the range of δ 160-170 ppm.
IR	A characteristic C=N stretching vibration would be expected around 1650-1690 cm <sup>-1</sup> . A broad O-H stretch from the oxime would be observed around 3100-3600 cm <sup>-1</sup> .

Researchers are advised to fully characterize the synthesized **cyclopropanone oxime** using standard spectroscopic techniques to confirm its identity and purity.

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